molecular formula C7H13Br B2430258 1-(Bromomethyl)-3-methylcyclopentane CAS No. 23034-27-7

1-(Bromomethyl)-3-methylcyclopentane

Cat. No.: B2430258
CAS No.: 23034-27-7
M. Wt: 177.085
InChI Key: JCORFEUVKWJDFB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group

Scientific Research Applications

1-(Bromomethyl)-3-methylcyclopentane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine sources like NBS and controlled reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 3-methylcyclopentene.

    Oxidation: Carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methylcyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3-methylcyclopentane is unique due to the presence of both a bromomethyl and a methyl group on the cyclopentane ring. This dual substitution pattern provides distinct reactivity and potential for diverse applications in organic synthesis and material science .

Properties

IUPAC Name

1-(bromomethyl)-3-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCORFEUVKWJDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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